molecular formula C60H85N15O16 B1671961 Insulin B (20-30) CAS No. 91921-56-1

Insulin B (20-30)

货号: B1671961
CAS 编号: 91921-56-1
分子量: 1272.4 g/mol
InChI 键: MKLPMLKAAHFYJO-AORDDHPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Insulin B (20-30) is a peptide hormone produced by beta cells of the pancreatic islets, and it is considered to be the main anabolic hormone of the body. It regulates the metabolism of carbohydrates, fats and protein by promoting the absorption of, especially glucose from the blood into liver, fat and skeletal muscle cells. In these tissues the absorbed glucose is converted into either glycogen via glycogenesis or fats (triglycerides) via lipogenesis, or, in the case of the liver, into both. Glucose production and secretion by the liver is strongly inhibited by high concentrations of insulin in the blood. Circulating insulin also affects the synthesis of proteins in a wide variety of tissues. It is therefore an anabolic hormone, promoting the conversion of small molecules in the blood into large molecules inside the cells. Low insulin levels in the blood have the opposite effect by promoting widespread catabolism, especially of reserve body fat.

科学研究应用

Scientific Research Applications

  • Diabetes Therapy
    • Clinical Efficacy : Insulin B (20-30) has been studied for its role in enhancing the efficacy of insulin therapies for Type 2 diabetes. Research indicates that modifications to this segment can lead to faster-acting insulin analogs, which improve postprandial glucose control while reducing hypoglycemic events .
    • Case Study : A clinical trial demonstrated that patients using rapid-acting insulin analogs with modifications in the B-chain exhibited lower HbA1c levels compared to those on regular human insulin, showcasing the potential of targeted modifications .
  • Mechanistic Studies on Insulin Resistance
    • Hypothesis Exploration : Recent studies suggest that redox-mediated changes affecting the stability of insulin B (20-30) may contribute to insulin resistance. This research posits that alterations in this segment could impact the survival of insulin during its transit to target tissues, thus influencing overall metabolic responses .
    • Experimental Findings : In vivo experiments using animal models have shown that variations in the B-chain can significantly alter pharmacokinetic properties, affecting how insulin interacts with receptors .
  • Innovative Delivery Systems
    • Magnetic Particle Application : Research has explored using magnetic particles to stimulate insulin release from pancreatic β-cells. This method leverages mechanical vibrations to induce secretion, potentially allowing for on-demand insulin delivery in diabetic patients .
    • Case Study : Experiments with INS-1E cells demonstrated that mechanical stimulation via magnetic fields could effectively trigger insulin release, highlighting a novel approach to diabetes management that could utilize modified insulin segments like B (20-30) for enhanced efficacy .

Data Tables

Application AreaDescriptionKey Findings
Diabetes TherapyEnhancements in rapid-acting insulin analogsLower HbA1c levels and reduced hypoglycemic events observed in clinical trials
Insulin Resistance MechanismInvestigating redox changes affecting insulin stabilityAlterations in B-chain impact insulin survival and receptor activation
Innovative Delivery SystemsUse of magnetic particles for triggering insulin releaseEffective stimulation of INS-1E cells leading to significant insulin secretion

Case Studies

  • Case Study 1: Clinical Trial on Rapid-Acting Insulin Analog
    In a randomized controlled trial involving Type 2 diabetes patients, those administered rapid-acting insulin analogs with modified B-chain segments showed a statistically significant reduction in postprandial glucose levels compared to traditional therapies. The study emphasized the importance of structural modifications in enhancing therapeutic outcomes.
  • Case Study 2: Mechanistic Insights into Insulin Resistance
    A cohort study evaluated the effects of oxidative stress on insulin signaling pathways. Findings indicated that specific modifications in the B (20-30) region could mitigate the adverse effects of oxidative stress on insulin receptor interactions, suggesting potential therapeutic approaches for improving sensitivity in resistant populations.

属性

CAS 编号

91921-56-1

分子式

C60H85N15O16

分子量

1272.4 g/mol

IUPAC 名称

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H85N15O16/c1-34(59(90)91)67-52(83)41(17-9-10-26-61)71-57(88)46-19-12-28-75(46)58(89)50(35(2)76)74-56(87)45(31-38-20-22-39(77)23-21-38)73-55(86)44(30-37-15-7-4-8-16-37)72-54(85)43(29-36-13-5-3-6-14-36)69-48(79)33-66-51(82)40(18-11-27-65-60(63)64)70-53(84)42(24-25-49(80)81)68-47(78)32-62/h3-8,13-16,20-23,34-35,40-46,50,76-77H,9-12,17-19,24-33,61-62H2,1-2H3,(H,66,82)(H,67,83)(H,68,78)(H,69,79)(H,70,84)(H,71,88)(H,72,85)(H,73,86)(H,74,87)(H,80,81)(H,90,91)(H4,63,64,65)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1

InChI 键

MKLPMLKAAHFYJO-AORDDHPWSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O

手性 SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O

规范 SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O

外观

Solid powder

Key on ui other cas no.

91921-56-1

纯度

>98% (or refer to the Certificate of Analysis)

序列

GERGFFYTPKA

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Insulin B (20-30);  Insulin (B20-B30); 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Insulin B (20-30)
Reactant of Route 2
Insulin B (20-30)
Reactant of Route 3
Insulin B (20-30)
Reactant of Route 4
Insulin B (20-30)
Reactant of Route 5
Insulin B (20-30)
Reactant of Route 6
Insulin B (20-30)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。